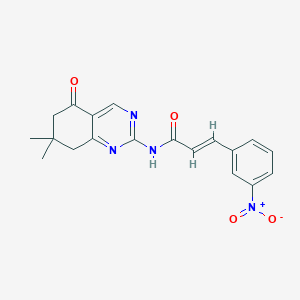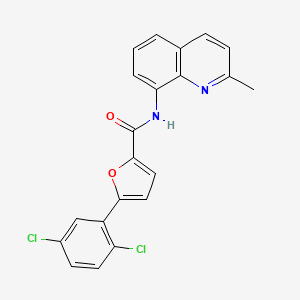
(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Group: Alkylation reactions using dimethylating agents.
Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Formation of the Prop-2-enamide Moiety: This can be done through condensation reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Nitroso derivatives, quinazolinone N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
科学研究应用
Chemistry
Catalysis: Quinazolinone derivatives are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to their ability to interfere with cell proliferation.
Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory properties.
Industry
Dye Production: Used in the synthesis of dyes and pigments.
Pharmaceutical Intermediates: Serve as intermediates in the synthesis of various pharmaceutical compounds.
作用机制
The mechanism of action of (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription.
Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one, 2-phenylquinazolin-4(3H)-one.
Nitrophenyl Derivatives: Compounds like 3-nitroaniline, 3-nitrophenol.
Uniqueness
Structural Features: The combination of the quinazolinone core with a nitrophenyl group and a prop-2-enamide moiety is unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.
属性
分子式 |
C19H18N4O4 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
(E)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N4O4/c1-19(2)9-15-14(16(24)10-19)11-20-18(21-15)22-17(25)7-6-12-4-3-5-13(8-12)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,21,22,25)/b7-6+ |
InChI 键 |
XPGDXZYUGJUOAX-VOTSOKGWSA-N |
手性 SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
规范 SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B14999485.png)
![N-{[5-({2-[5-(4-Fluorophenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-YL]methyl}-4-nitrobenzamide](/img/structure/B14999498.png)
![1-(tert-butyl)-5-(4-chlorophenyl)-4-(3-hydroxy-4-methoxyphenyl)-4,4a,5,8-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B14999509.png)
![3-cyclohexyl-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14999517.png)

![1-Methyl-8-(2,4,5-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B14999528.png)
amino}cyclohexanecarboxamide](/img/structure/B14999530.png)
![5-[5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]-2-methoxyphenol](/img/structure/B14999556.png)
![5-{[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B14999560.png)
![[3-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B14999566.png)
![4-ethyl-11-methyl-5-phenacylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999569.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B14999573.png)
![1-(4-Ethoxyphenyl)-3-{[1-(3-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14999577.png)

